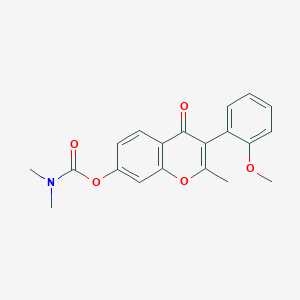
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a chemical compound with the molecular formula C20H19NO5 . It is listed in various chemical databases, indicating its relevance in chemical research .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The compound has a molecular formula of C20H19NO5, an average mass of 353.369 Da, and a monoisotopic mass of 353.126312 Da . Further structural analysis would require more specific data such as NMR or X-ray crystallography .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” can be inferred from its molecular structure . It has a molecular formula of C20H19NO5 and a molecular weight of 353.369 Da . More specific properties such as melting point, boiling point, solubility, and stability would require experimental determination .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate belongs to a class of organic compounds known for their chemical and biological significance. Synthetic protocols for similar coumarin-based compounds highlight their importance as core structures in secondary metabolites with considerable pharmacological importance. The synthetic methodologies for such compounds, including 6H-benzo[c]chromen-6-ones, have been reviewed, emphasizing their roles in the development of new therapeutic agents. The literature describes several synthetic protocols, including Suzuki coupling reactions for the synthesis of biaryl compounds, which then undergo lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). These procedures underscore the compounds' versatility in chemical syntheses and their potential applications in creating pharmacologically active molecules (Ofentse Mazimba, 2016).
Environmental and Material Science Applications
Advancements in the synthesis and application of furan derivatives from plant biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, illustrate the potential of organic compounds derived from renewable resources in replacing non-renewable hydrocarbon sources. The review on the conversion of plant biomass to furan derivatives and sustainable access to new generations of polymers, functional materials, and fuels indicates a significant push towards eco-friendly chemical industries. This shift underscores the importance of such organic compounds in environmental sustainability and material science, opening up avenues for the development of monomers, polymers, and various functional materials from renewable sources (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Anticancer Research
In the search for new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity, certain compounds synthesized in the laboratory have shown promising results. Among the synthesized compounds, derivatives classified as 3-styrylchromones and 3-styryl-2H-chromenes have exhibited high tumor specificity with minimal toxicity to keratinocytes. These findings suggest that chemical modification of coumarin derivatives could lead to the development of new anticancer drugs, highlighting the critical role of organic synthesis in medical research and drug development (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-18(14-7-5-6-8-16(14)24-4)19(22)15-10-9-13(11-17(15)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLEYZXOMMYNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

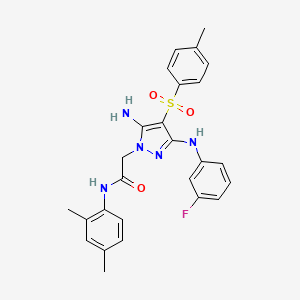
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)

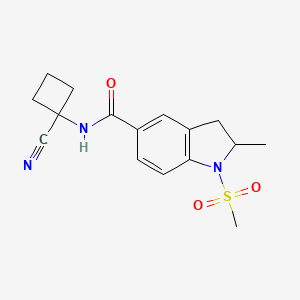

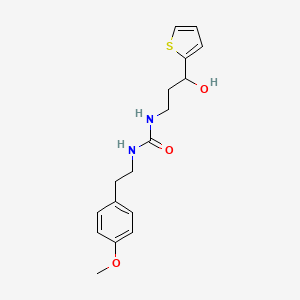
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
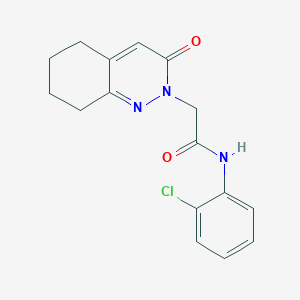


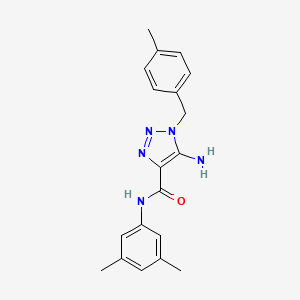
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)
